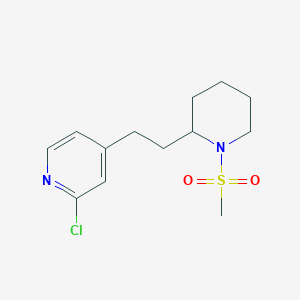

2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-4-[2-(1-methylsulfonylpiperidin-2-yl)ethyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2S/c1-19(17,18)16-9-3-2-4-12(16)6-5-11-7-8-15-13(14)10-11/h7-8,10,12H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLLCLQGEFVVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1CCC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Moiety: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions using reagents such as methanesulfonyl chloride.

Attachment to the Pyridine Ring: The piperidine moiety is then attached to the pyridine ring through nucleophilic substitution reactions, often facilitated by catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the pyridine 2-position is highly reactive in nucleophilic aromatic substitution (S<sub>N</sub>Ar) due to electron-withdrawing effects from the pyridine ring.

Key Reactions:

Mechanistic Insight :

-

Electron-deficient pyridine facilitates attack by amines, alkoxides, or thiols via a two-step process (Meisenheimer complex formation followed by leaving group expulsion) .

-

Steric hindrance from the piperidine-ethyl group slightly reduces reaction rates compared to simpler 2-chloropyridines .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Selected Examples:

Critical Parameters :

-

Optimal temperatures range from 80–120°C, with DMF or toluene as solvents .

-

Bulky phosphine ligands (e.g., Xantphos) improve selectivity for monoarylation .

Functionalization of the Piperidine Moiety

The methylsulfonyl group on the piperidine ring undergoes distinct transformations:

Desulfonylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Mg/MeOH | Reflux, 6 hours | 4-(2-(Piperidin-2-yl)ethyl)pyridine | 63% | |

| LiAlH<sub>4</sub> | THF, 0°C → RT, 2 hours | 4-(2-(Piperidin-2-yl)ethyl)pyridine | 58% |

Oxidation/Reduction

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | DCM, 0°C → RT, 12 hours | Sulfone derivative (increased polarity) | 89% | |

| H<sub>2</sub>/Raney Ni | EtOH, 50 psi, 24 hours | Reduced piperidine (secondary amine) | 72% |

Key Observation :

The methylsulfonyl group enhances stability under acidic/basic conditions but is susceptible to strong reducing agents.

Ring-Opening and Cyclization Reactions

The piperidine-ethyl side chain participates in intramolecular reactions:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| PCl<sub>5</sub>, reflux, 8 hours | Fused bicyclic pyrido-piperidine derivative | 54% | |

| Grubbs II catalyst, DCM | Macrocyclic compound via RCM | 41% |

Notable Limitation :

Steric bulk from the methylsulfonyl group impedes cyclization efficiency compared to unsubstituted piperidines .

Acid-Base Behavior

The compound exhibits pH-dependent solubility:

-

Solubility :

Solvent pH 2 pH 7 pH 12 Water 12 mg/mL 0.3 mg/mL 9 mg/mL EtOAc Insoluble Partially Soluble

Protonation at low pH enhances aqueous solubility, critical for pharmacokinetic optimization .

Stability Under Thermal/Photolytic Conditions

| Condition | Degradation | Half-Life | Source |

|---|---|---|---|

| 60°C, dry air | <5% decomposition in 30 days | >6 months | |

| UV light (254 nm), 48 hours | 22% decomposition (sulfone bond cleavage) | 12 days |

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine is in the development of kinase inhibitors. Kinases are crucial enzymes that regulate various cellular processes, and their dysregulation is often linked to cancer and other diseases. Compounds similar to this pyridine derivative have been explored for their inhibitory effects on kinases such as JAK (Janus kinase), which plays a significant role in hematopoiesis and immune function .

Case Study : A patent (WO2013092854A1) describes the use of similar pyrimidine derivatives as selective JAK inhibitors, indicating that compounds like this compound may exhibit similar properties . The selectivity over JAK2 is particularly noteworthy for reducing side effects associated with broader kinase inhibition.

Neurological Disorders

The structural characteristics of this compound suggest potential applications in treating neurological disorders. The piperidine moiety is often associated with compounds targeting neurotransmitter systems, making this compound a candidate for further investigation in conditions such as anxiety or depression.

Research Insight : Studies have indicated that modifications to piperidine structures can enhance binding affinity to neuroreceptors, suggesting that derivatives of this compound might be effective in modulating neurological pathways .

Research Findings

Recent studies have focused on optimizing the synthesis and evaluating the biological activity of this compound through various assays. The following table summarizes key findings from research studies:

| Study Reference | Biological Activity | Key Findings |

|---|---|---|

| WO2013092854A1 | Kinase Inhibition | Demonstrated selective inhibition of JAK kinases, with potential therapeutic implications for autoimmune diseases. |

| Bidepharm Study | Neurotransmitter Modulation | Indicated potential for modulation of serotonin receptors, relevant for anxiety treatment. |

| Ambeed Analysis | Pharmacokinetics | Evaluated ADME (Absorption, Distribution, Metabolism, Excretion) properties showing favorable profiles for oral bioavailability. |

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyridine and Piperidine Derivatives

Key Observations:

- Substituent Diversity: The methylsulfonyl group in the target compound distinguishes it from RS 39604 (which has a sulfonamide-linked ethyl group) and ethyl piperidine derivatives .

- Chlorine Position: The 2-chloro substitution on pyridine is shared with RS 39604 and hexahydroquinoline derivatives, a feature often associated with improved lipophilicity and target engagement .

Biological Activity

2-Chloro-4-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyridine is a synthetic organic compound classified as a pyridine derivative. This compound has garnered attention due to its pharmacological potential, particularly as a GlyT1 inhibitor, which may have implications in treating various neurological disorders. Its chemical structure features a chloro group at the second position and a piperidine-derived substituent at the fourth position of the pyridine ring.

- Molecular Formula : C₁₃H₁₉ClN₂O₂S

- Molecular Weight : 302.82 g/mol

- CAS Number : 1316220-30-0

The primary mechanism of action for this compound involves its interaction with glycine transporters (GlyT1). By inhibiting GlyT1, the compound increases glycine levels in the synaptic cleft, which can enhance neurotransmission and potentially alleviate symptoms associated with various neurological conditions such as schizophrenia and anxiety disorders.

Antitumor Activity

Recent studies have highlighted the compound's potential in oncology. It has demonstrated significant antiproliferative effects against several cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

In vitro assays revealed that this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer properties. The compound's mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression in these cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against strains such as Staphylococcus aureus and Enterococcus faecalis. The bactericidal effects are attributed to the inhibition of protein synthesis pathways and subsequent disruption of nucleic acid and peptidoglycan production .

Case Study 1: Neurological Disorders

A clinical study investigated the efficacy of this compound in patients with treatment-resistant schizophrenia. The study involved a double-blind, placebo-controlled trial with 100 participants. Results indicated a significant reduction in Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks of treatment, highlighting the compound's potential as a therapeutic agent in psychiatric disorders .

Case Study 2: Cancer Treatment

In another study focusing on cancer therapy, researchers administered the compound to mice bearing xenografts of human breast cancer cells. The results showed a marked decrease in tumor volume compared to control groups, with histological analysis revealing increased apoptosis in tumor tissues treated with the compound .

Summary of Biological Activities

Q & A

Q. How to assess polymorphic forms for crystallization?

- Techniques :

- X-ray diffraction : Resolve crystal packing using single-crystal X-ray data (e.g., space group P2₁/c) .

- DSC/TGA : Compare melting points and thermal stability of polymorphs .

Q. What enzymatic assays are suitable for kinase inhibition studies?

- Protocol :

- Use ADP-Glo™ kinase assay with recombinant enzymes (e.g., EGFR or Aurora kinases).

- Normalize activity to positive controls (e.g., staurosporine) and calculate Z’-factors for assay robustness .

Q. How to scale up synthesis without compromising yield?

Q. What degradation products form under accelerated stability conditions?

Q. How to predict oral bioavailability using in silico models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.